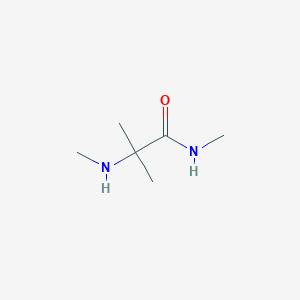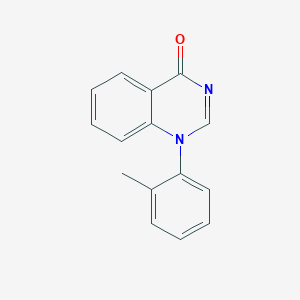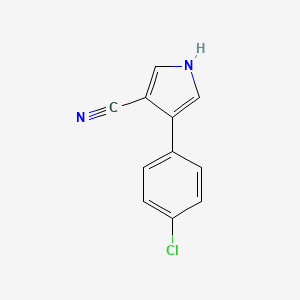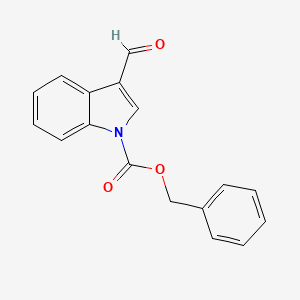
6-Iodo-8-nitroquinoline
Descripción general
Descripción
6-Iodo-8-nitroquinoline is a chemical compound with the molecular formula C9H5IN2O2 . It is a type of quinoline, which is a common nitrogen-containing heterocycle .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The exact mass of the compound is 299.939572 g/mol .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Other reactions include the Gould–Jacob quinoline synthesis and the Paal–Knorr reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.06 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Radioactive Labeling in Medical Imaging
6-Iodo-8-nitroquinoline derivatives, such as radioiodinated 5-iodo-6-nitroquipazine, have been studied for their potential in medical imaging. These compounds are used as selective serotonin transporter radiotracers, which can be prepared through specific chemical reactions. The radioactive labeling of these derivatives is significant in developing diagnostic tools for neuroimaging and studying brain functions (Zea‐Ponce et al., 1995).
Antimicrobial and Antimalarial Activities
The antimicrobial and antimalarial activities of 8-aminoquinoline derivatives, including those substituted with iodo and nitro groups, have been a topic of research. These derivatives, particularly when forming metal complexes, demonstrate significant activities against various pathogens. This application is crucial in the development of novel treatments for infectious diseases (Phopin et al., 2016).
Neuroprotective Properties
Research has also explored the effects of 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline and 8-hydroxy-5-nitroquinoline, on neuroblastoma cells. These compounds exhibit properties like antioxidation and anti-inflammation, and can protect neuronal cells from high-glucose-induced toxicity. This area of research contributes to understanding and potentially treating neurodegenerative diseases (Suwanjang et al., 2016).
Cancer Research
Studies have been conducted on the anticancer potential of 8-hydroxyquinoline derivatives, highlighting their effectiveness in inhibiting the growth of cancer cells. These compounds, especially those combined with platinum, show high cytotoxic effects on carcinoma cell lines, making them potential candidates for cancer treatment (Živković et al., 2018).
Corrosion Inhibition
In addition to biomedical applications, 8-nitroquinoline and its derivatives have been used as corrosion inhibitors for aluminum alloys. Their effectiveness in forming protective films on metal surfaces is beneficial in industrial settings, particularly in preventing corrosion in harsh environments (Wang et al., 2015).
Antitrypanosomal Activity
Some 8-nitroquinolinone derivatives display strong antitrypanosomal activities, making them potential candidates for treating diseases like African sleeping sickness caused by Trypanosoma brucei. These compounds' ability to selectively target and inhibit the growth of parasitic organisms underscores their significance in antiparasitic drug development (Pedron et al., 2020).
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing more efficient synthesis methods, exploring new biological and pharmaceutical activities, and improving the safety and environmental impact of these compounds .
Propiedades
IUPAC Name |
6-iodo-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNONEVLFFGBYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476198 | |
| Record name | 6-Iodo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5552-46-5 | |
| Record name | 6-Iodo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625663.png)



